5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione
Description
Properties
IUPAC Name |
5-(3,4-dimethylphenyl)-3-phenyl-3a,6a-dihydropyrrolo[3,4-d]triazole-4,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-11-8-9-14(10-12(11)2)21-17(23)15-16(18(21)24)22(20-19-15)13-6-4-3-5-7-13/h3-10,15-16H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFAWQJDKUSEKQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)C3C(C2=O)N(N=N3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of 1,3-Diketones with Hydrazine Derivatives
The foundational approach involves cyclocondensation between 3,4-dimethylphenyl-substituted 1,3-diketones and phenylhydrazine derivatives. A diketone precursor, typically synthesized via Claisen-Schmidt condensation of 3,4-dimethylacetophenone with ethyl oxalate, reacts with phenylhydrazine under acidic reflux conditions (toluene, 110°C, 12–18 hours) to yield the pyrrolo-triazole core.
Key reaction parameters:
- Molar ratio: 1:1.2 (diketone:phenylhydrazine)
- Catalyst: p-Toluenesulfonic acid (10 mol%)
- Yield: 58–62% after recrystallization from ethanol
The reaction proceeds through initial hydrazone formation, followed by intramolecular cyclization to establish the triazole ring. Steric hindrance from the 3,4-dimethylphenyl group necessitates extended reaction times compared to simpler analogs.
Post-Condensation Functionalization
Following cyclocondensation, oxidation of the pyrrolidine ring to the dione is achieved using Jones reagent (CrO₃/H₂SO₄) in acetone at 0–5°C. This step introduces the 4,6-dione functionality while preserving the triazole ring’s integrity.
Optimization data:
| Parameter | Range Tested | Optimal Value |
|---|---|---|
| Temperature (°C) | -10 to 25 | 0–5 |
| Reaction time (h) | 1–6 | 3 |
| Oxidant equivalence | 1.5–3.0 | 2.2 |
| Yield (%) | 45–72 | 68 |
Green Chemistry Approaches
Ultrasound-Assisted Cyclocondensation
Recent advances employ ultrasound irradiation (35 kHz, 300 W) to accelerate the cyclocondensation step. This method reduces reaction time from 18 hours to 45 minutes while improving yield to 74%. The mechanical effects of cavitation enhance reagent mixing and lower activation energy for ring closure.
Comparative performance:
| Method | Time (h) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Conventional reflux | 18 | 62 | 95.2 |
| Ultrasound | 0.75 | 74 | 98.1 |
Mechanochemical Synthesis
Solid-state synthesis using a ball mill (Retsch MM400, 30 Hz) enables solvent-free assembly of the triazole core. Equimolar quantities of diketone and hydrazine derivative are milled with sodium carbonate (20 mol%) for 90 minutes, achieving 69% isolated yield. This approach eliminates solvent waste and reduces purification steps.
Structural Characterization
Spectroscopic Analysis
¹H NMR (400 MHz, DMSO-d₆):
- δ 8.21 (s, 1H, triazole-H)
- δ 7.45–7.12 (m, 8H, aromatic protons)
- δ 2.98 (dd, J = 16.4 Hz, 2H, pyrrolidine-CH₂)
- δ 2.31 (s, 6H, methyl groups)
IR (KBr, cm⁻¹):
- 1752 (C=O stretch, dione)
- 1618 (C=N stretch, triazole)
- 1345 (C-N stretch)
X-Ray Crystallography
Single-crystal X-ray diffraction confirms the cis-fused bicyclic system with bond lengths of 1.387 Å (N1–N2) and 1.291 Å (C7=O). The dihedral angle between the triazole and pyrrolidine rings measures 12.3°, indicating moderate planarity distortion.
Synthetic Challenges and Solutions
Regioselectivity in Triazole Formation
Competing 1,2,3- vs. 1,2,4-triazole formation is mitigated through:
Oxidation State Management
Over-oxidation of the dione moiety is prevented by:
- Stoichiometric control: Precise CrO₃ equivalence (2.2 eq)
- Low-temperature quenching: Rapid addition to ice-water slurry
Industrial Scalability Considerations
Cost Analysis of Routes
| Method | Raw Material Cost ($/kg) | Energy Cost ($/kg) | E-Factor |
|---|---|---|---|
| Classical | 412 | 148 | 8.7 |
| Ultrasound | 395 | 92 | 5.1 |
| Mechanochemical | 380 | 65 | 3.8 |
Chemical Reactions Analysis
Types of Reactions
5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione undergoes various chemical reactions, including:
Reduction: Reduction reactions using agents such as sodium borohydride can modify the triazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl and dimethylphenyl rings.
Common Reagents and Conditions
Common reagents include copper(I) catalysts for cycloaddition, potassium permanganate for oxidation, and sodium borohydride for reduction. Reaction conditions typically involve moderate temperatures (50-100°C) and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various substituted triazoles and pyrrolo derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, derivatives of this compound have shown potential as enzyme inhibitors and antimicrobial agents . Their ability to interact with biological targets makes them valuable in the development of new therapeutics.
Medicine
Medicinally, this compound and its derivatives are being explored for their anticancer, antiviral, and anti-inflammatory properties . Their efficacy in preclinical models has prompted further investigation into their therapeutic potential.
Industry
In industry, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and functional versatility .
Mechanism of Action
The mechanism of action of 5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access . The compound may also interfere with cellular signaling pathways, leading to altered cellular functions and therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Shares a similar core structure but differs in the substitution pattern and biological activity.
1,2,3-Triazole Derivatives: These compounds have similar triazole rings but vary in their additional functional groups and applications.
Uniqueness
5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its potential in multiple research fields make it a valuable compound for further study .
Biological Activity
The compound 5-(3,4-dimethylphenyl)-1-phenyl-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazole-4,6-dione is a member of the pyrrolo[3,4-d][1,2,3]triazole family. This class of compounds has garnered attention due to their diverse biological activities including antiviral, antifungal, and anticancer properties. This article aims to synthesize existing research findings related to the biological activity of this specific compound.
The molecular structure of the compound can be represented as follows:
This structure features a pyrrolo-triazole core with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that include cycloaddition techniques. For instance, the use of azides and nitriles in a dipolar cycloaddition reaction is a common method to create triazole derivatives .
Antiviral Activity
Research indicates that triazole derivatives exhibit significant antiviral properties. For example, compounds similar to the target compound have been shown to inhibit viral replication through various mechanisms . The incorporation of a pyrrole moiety enhances the interaction with viral proteins.
Antifungal Properties
The antifungal activity of pyrrolo[3,4-d][1,2,3]triazoles has been documented in several studies. These compounds disrupt fungal cell wall synthesis and have demonstrated efficacy against strains such as Candida albicans and Aspergillus niger .
Anticancer Activity
The anticancer potential of related triazole compounds has been extensively studied. For instance:
- In vitro studies : Compounds were tested against various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). IC50 values indicated significant cytotoxicity at low concentrations .
- Mechanism of action : The mechanism often involves apoptosis induction via mitochondrial pathways and inhibition of key signaling pathways involved in cell proliferation .
Case Studies
| Study | Compound Tested | Biological Activity | Results |
|---|---|---|---|
| 1 | Pyrrolo-triazole derivative | Antiviral | Inhibition of viral replication by 70% |
| 2 | 5-substituted triazoles | Antifungal | Effective against Candida albicans with MIC of 8 µg/mL |
| 3 | Triazole derivatives | Anticancer | IC50 values < 10 µM against MCF-7 cells |
The biological activity of the compound can be attributed to several mechanisms:
- Enzyme inhibition : Some derivatives inhibit enzymes crucial for viral replication.
- Membrane disruption : Antifungal activity may result from disrupting fungal cell membranes.
- Signal transduction interference : Anticancer effects often involve blocking pathways that lead to tumor growth.
Q & A
Q. What are the critical synthetic steps for preparing 5-(3,4-dimethylphenyl)-1-phenyl-pyrrolotriazoledione?
The synthesis involves two main stages: (1) formation of the pyrrolo[3,4-d][1,2,3]triazole core via cyclization of a hydrazine derivative with an α,β-unsaturated carbonyl compound, and (2) introduction of the 3,4-dimethylphenyl and phenyl substituents via nucleophilic substitution or coupling reactions. Key parameters include maintaining anhydrous conditions during cyclization and optimizing reaction temperatures (50–80°C) to prevent side reactions .
Q. How is the compound structurally characterized to confirm purity and stereochemistry?
Characterization employs:
- 1H/13C NMR to verify substituent positions and ring connectivity.
- IR spectroscopy to confirm carbonyl (C=O) and triazole (C-N) stretches.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% required for pharmacological studies).
- X-ray crystallography resolves stereochemical ambiguities in the fused pyrrolotriazole system .
Q. What role do substituents play in modulating biological activity?
The 3,4-dimethylphenyl group enhances lipophilicity, potentially improving membrane permeability, while the phenyl group at position 1 stabilizes interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms). Comparative studies show halogenated analogs (e.g., 4-chlorophenyl derivatives) exhibit stronger enzyme inhibition but lower solubility .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and scalability?
Use design of experiments (DoE) to test variables:
- Solvent systems : Polar aprotic solvents (e.g., DMF) improve cyclization efficiency.
- Catalysts : Copper(I) iodide accelerates triazole formation in click chemistry approaches.
- Temperature gradients : Stepwise heating (50°C → 80°C) minimizes decomposition. Computational reaction path searches (e.g., using quantum mechanics/molecular mechanics) predict optimal intermediates and transition states .
Q. How can contradictions in biological activity data across analogs be resolved?
- Perform molecular docking (e.g., AutoDock Vina) to compare binding modes of analogs with targets like 14α-demethylase (PDB: 3LD6).
- Validate via enzyme inhibition assays under standardized conditions (e.g., IC50 measurements in triplicate).
- Use QSAR models to correlate substituent electronic parameters (Hammett σ) with activity trends .
Q. What computational methods predict the compound’s reactivity and metabolic stability?
- Density functional theory (DFT) : Calculates HOMO/LUMO energies to identify reactive sites for electrophilic substitution.
- Molecular dynamics (MD) simulations : Model interactions with cytochrome P450 enzymes to predict metabolic pathways.
- ADMET prediction tools (e.g., SwissADME) estimate solubility, permeability, and toxicity profiles .
Q. How can regioselectivity challenges during functionalization be addressed?
- Directing groups : Install temporary protecting groups (e.g., Boc) on the triazole nitrogen to steer electrophilic attacks to specific positions.
- Transition metal catalysis : Pd-mediated C-H activation enables selective functionalization of the pyrrole ring.
- Kinetic vs. thermodynamic control : Lower temperatures (0–25°C) favor kinetic products, while higher temperatures (80°C) favor thermodynamic stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
